The compound is derived from the structural motifs of cystatins, which are natural inhibitors of cysteine proteases. It is classified under azapeptides due to the incorporation of the azaglycine residue (Agly), which replaces the natural glycine in peptide sequences. The specific sequence of Z-Arg-Leu-Val-Agly-Ile-Val-OMe indicates that it is a peptidomimetic designed to mimic natural peptide interactions while exhibiting improved stability and potency .
The synthesis of Z-Arg-Leu-Val-Agly-Ile-Val-OMe typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process generally follows these steps:
Z-Arg-Leu-Val-Agly-Ile-Val-OMe has a distinct molecular structure characterized by its sequence and the presence of the azaglycine residue. The molecular formula can be derived based on its constituent amino acids:
The presence of an α-aza-glycyl residue alters hydrogen bonding and steric interactions compared to traditional peptides, potentially enhancing its binding affinity to target proteins .
Z-Arg-Leu-Val-Agly-Ile-Val-OMe participates in various chemical reactions typical for peptides:
The mechanism of action for Z-Arg-Leu-Val-Agly-Ile-Val-OMe primarily revolves around its role as a protease inhibitor:
Z-Arg-Leu-Val-Agly-Ile-Val-OMe exhibits several notable physical and chemical properties:
Z-Arg-Leu-Val-Agly-Ile-Val-OMe has multiple scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2